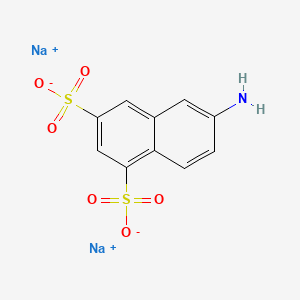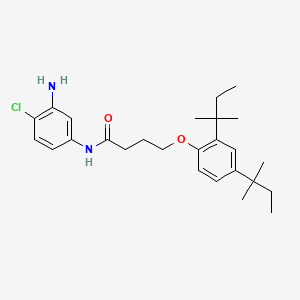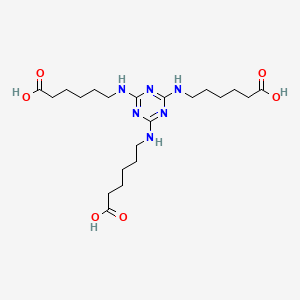
2-Allylphenyl acetate
Übersicht
Beschreibung
2-Allylphenyl acetate is an organic compound with the molecular formula C₁₁H₁₂O₂. It is characterized by the presence of an ester group and an allyl group attached to a phenyl ring. This compound is known for its pleasant fruity, honey-like odor, making it valuable in the fragrance industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Allylphenyl acetate can be synthesized through the acetylation of 2-allylphenol. The process involves the reaction of 2-allylphenol with acetic anhydride in the presence of a catalyst such as 4-N,N-dimethylaminopyridine (DMAP) in dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Allylphenyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: This reaction involves the breakdown of the ester bond in the presence of water, yielding allyl alcohol and phenylacetic acid under acidic or basic conditions.
Oxidation: The allyl group can be oxidized to form corresponding epoxides or alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts.
Major Products:
Hydrolysis: Allyl alcohol and phenylacetic acid.
Oxidation: Epoxides or alcohols.
Substitution: Various substituted phenyl acetates.
Wissenschaftliche Forschungsanwendungen
2-Allylphenyl acetate has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of functionalized indoles via palladium-catalyzed cyclization of N-(2-allylphenyl)benzamide.
Biology: The compound and its derivatives exhibit antifungal properties, making them potential candidates for agricultural fungicides.
Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals, particularly in the synthesis of indole-based drugs.
Industry: Its pleasant odor makes it valuable in the fragrance industry, where it is used as a fragrance ingredient.
Wirkmechanismus
The mechanism of action of 2-allylphenyl acetate and its derivatives varies depending on the application:
Antifungal Activity: The compound inhibits the growth of fungi such as Phytophthora cinnamomi by interfering with the fungal cell membrane or metabolic pathways.
Chemical Reactions: In synthetic chemistry, the compound acts as a reactant or intermediate, participating in various catalytic cycles and reaction pathways.
Vergleich Mit ähnlichen Verbindungen
Allyl phenylacetate (CAS 1797-74-6): A natural product found in mango, known for its fruity odor.
2-Allylphenol (CAS 1745-81-9): A related compound with similar structural features but different functional groups.
Uniqueness: 2-Allylphenyl acetate is unique due to its combination of an ester and allyl group, which imparts distinct chemical reactivity and fragrance properties. Its versatility in synthetic applications and potential as a fragrance ingredient further distinguishes it from similar compounds.
Eigenschaften
IUPAC Name |
(2-prop-2-enylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-3-6-10-7-4-5-8-11(10)13-9(2)12/h3-5,7-8H,1,6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUIUFBTAZTATM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20284481 | |
| Record name | 2-Allylphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20284481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4125-54-6 | |
| Record name | Phenol, acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37420 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Allylphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20284481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Pyrazino[2,3-f]quinoxaline](/img/structure/B1295783.png)


![4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1295790.png)
![Methyl 2-chloro-2-[(3-methylphenyl)hydrazinylidene]acetate](/img/structure/B1295791.png)
![[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid](/img/structure/B1295792.png)
